molecular formula C13H16F3N3O2 B7856902 3-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ium-1-yl]propanoate

3-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ium-1-yl]propanoate

Cat. No.: B7856902
M. Wt: 303.28 g/mol
InChI Key: FFNJZDCULOBDBY-UHFFFAOYSA-N
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Description

3-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ium-1-yl]propanoate is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. The unique structural features of this compound make it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ium-1-yl]propanoate typically involves multiple steps. One common method starts with the reaction of 1,2-cyclohexanedione with 3-amino-5-(trifluoromethyl)pyridine to form an intermediate. This intermediate is then subjected to further reactions to construct the piperazine ring . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ium-1-yl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ium-1-yl]propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ium-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to various biological effects. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ium-1-yl]propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-ium-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)10-1-2-11(17-9-10)19-7-5-18(6-8-19)4-3-12(20)21/h1-2,9H,3-8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNJZDCULOBDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC[NH+]1CCC(=O)[O-])C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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